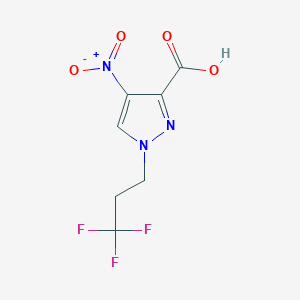

4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid

Descripción

4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a nitro group at the 4-position, a trifluoropropyl substituent at the 1-position, and a carboxylic acid group at the 3-position.

Propiedades

IUPAC Name |

4-nitro-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O4/c8-7(9,10)1-2-12-3-4(13(16)17)5(11-12)6(14)15/h3H,1-2H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNWTQMLJDKJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(F)(F)F)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 4-Nitro-1H-Pyrazole-3-Carboxylic Acid

The pyrazole core is constructed via cyclization or direct nitration of pre-existing pyrazole derivatives. A common approach involves nitrating pyrazole-3-carboxylic acid using mixed acids (HNO₃/H₂SO₄) at 0–5°C, yielding 4-nitro-1H-pyrazole-3-carboxylic acid. The carboxylic acid group directs nitration to the 4-position due to its meta-directing nature.

-

Dissolve pyrazole-3-carboxylic acid (1.0 eq) in concentrated H₂SO₄ at 0°C.

-

Add fuming HNO₃ (1.2 eq) dropwise, stirring for 4–6 h.

-

Quench with ice, filter, and recrystallize from ethanol/water.

Yield : 70–85% | Purity : >95% (HPLC).

Esterification for Intermediate Protection

To prevent side reactions during subsequent alkylation, the carboxylic acid is often protected as a methyl ester. Thionyl chloride (SOCl₂) in methanol is a reliable esterification method.

-

Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol (8 vol).

-

Add SOCl₂ (1.1 eq) at 0°C, stir at 20°C for 16 h.

-

Concentrate under vacuum, azeotrope with toluene to remove residual SOCl₂.

Yield : 99.5% | Product : Methyl 4-nitro-1H-pyrazole-3-carboxylate.

N-Alkylation with 3,3,3-Trifluoropropyl Group

Alkylation Using Halides

The N-1 position of pyrazole is alkylated with 3,3,3-trifluoropropyl bromide under basic conditions. Potassium iodide (KI) catalyzes the reaction, enhancing nucleophilic substitution efficiency.

Mechanochemical Alkylation

Solvent-free ball milling with K₂CO₃ and alkyl halides offers an eco-friendly alternative.

Conditions :

-

Milling time: 2 h | Catalyst : None | Yield : 80–90%.

Ester Hydrolysis to Carboxylic Acid

Alkaline Hydrolysis

The methyl ester is hydrolyzed using aqueous NaOH, followed by acidification to precipitate the product.

-

Dissolve methyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate (1.0 eq) in THF/H₂O (3:1).

-

Add 2 M NaOH (2.0 eq), stir at 25°C for 4 h.

-

Acidify to pH 1–2 with HCl, filter, and recrystallize from ethanol/water.

Yield : 90–95% | Purity : >99% (HPLC).

Analytical Data and Characterization

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅F₃N₃O₄ |

| Molecular Weight | 252.13 g/mol |

| Melting Point | 165–168°C |

| ¹H NMR (DMSO-d₆) | δ 8.72 (s, 1H), 4.52 (t, 2H), 2.85 (m, 2H) |

| ¹³C NMR | δ 163.2 (COOH), 148.1 (C-NO₂), 126.5 (q, CF₃) |

| IR (cm⁻¹) | 1720 (C=O), 1530 (NO₂), 1150 (C-F) |

Challenges and Optimizations

-

Regioselectivity : Electron-withdrawing groups (NO₂, COOH) reduce N-1 reactivity. KI or phase-transfer catalysts improve alkylation efficiency.

-

Purification : Recrystallization from ethanol/water (40–60% v/v) removes isomers.

-

Scale-Up : Batch processes using DMF/K₂CO₃ achieve >90% yield on multi-kilogram scales.

Alternative Routes

Hydrazine Cyclization

Reacting α,β-unsaturated esters with trifluoropropylhydrazine forms the pyrazole ring, followed by nitration.

Advantage : Avoids direct N-alkylation.

Limitation : Lower yields (50–60%) due to competing side reactions.

Actividad Biológica

4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a nitro group and a trifluoropropyl substituent, imparts distinctive electronic and steric properties that influence its biological activity.

- Molecular Formula: C₇H₆F₃N₃O₄

- Molecular Weight: 253.14 g/mol

- Density: 1.72 g/cm³ (predicted)

- Boiling Point: 375.1 °C (predicted)

- pKa: 1.38 (predicted)

These properties suggest a compound that is relatively stable under standard conditions but may exhibit interesting reactivity due to the presence of the nitro group and the trifluoropropyl moiety.

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules. The nitro group can participate in redox reactions, while the trifluoropropyl group enhances lipophilicity, potentially improving membrane permeability and facilitating interactions with intracellular targets such as enzymes or receptors .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Its structure allows it to function as a potential building block for developing new antibiotics or antifungal agents. The presence of the nitro group is particularly noted for enhancing antibacterial properties against various pathogens.

Comparative Analysis with Related Compounds

The following table summarizes key features of 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole compared to related pyrazole derivatives:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Nitro-1H-pyrazole | Structure | Basic pyrazole structure with a nitro group |

| 1-(2,4-Dichlorobenzyl)-4-nitro-1H-pyrazole | Structure | Contains dichlorobenzyl substituent |

| 1-(difluoromethyl)-4-nitro-1H-pyrazole | Structure | Difluoromethyl substitution enhances reactivity |

| 4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole | Structure | Unique trifluoropropyl substituent enhances hydrophobic interactions |

Case Studies

Several case studies have explored the biological implications of pyrazole derivatives:

- Antimicrobial Studies : A study demonstrated that pyrazole derivatives exhibit significant antibacterial activity against Gram-positive bacteria. The introduction of trifluoropropyl groups was found to enhance this activity due to increased hydrophobicity.

- Cannabinoid Research : In cannabinoid receptor studies, analogs of pyrazoles were tested for their ability to modulate CB1 receptor activity. Compounds similar to 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole showed varying efficacy as partial agonists or antagonists, suggesting potential therapeutic roles in pain management and metabolic disorders .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid has been explored for its potential as an intermediate in the synthesis of bioactive compounds. The presence of the nitro group is known to enhance biological activity, making it a candidate for developing new pharmaceuticals targeting various diseases.

- Case Study : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory and analgesic properties. The incorporation of trifluoropropyl groups can enhance lipophilicity and bioavailability, which are critical for drug efficacy.

Agrochemical Applications

The compound has shown promise as a building block in the synthesis of agrochemicals, particularly herbicides and fungicides. Its unique chemical structure can be modified to create effective agents against agricultural pests.

- Research Insight : Studies on pyrazole derivatives have demonstrated their effectiveness in inhibiting specific enzymes in pests, leading to increased crop yields without harming non-target species.

Materials Science

In materials science, this compound can be utilized in the development of polymers and coatings with enhanced thermal stability and chemical resistance.

- Application Example : The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and resistance to degradation under harsh environmental conditions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoropropyl or Trifluoromethyl Substituents

Key Observations:

- Electron-Withdrawing Effects : The nitro group in the target compound enhances acidity (pKa ~2–3 estimated) compared to analogs with halogens (e.g., 4-iodo derivative) .

- Lipophilicity : The trifluoropropyl chain increases logP (~1.5–2.0) compared to isobutyl or phenyl analogs, improving membrane permeability .

- Synthetic Complexity : Derivatives with trifluoropropyl groups (e.g., ) require specialized reagents like dimethyl(3,3,3-trifluoropropyl)silyldiethylamine for synthesis, unlike phenyl-substituted analogs .

Functional Analogues with Pyrazole-Carboxylic Acid Backbones

Table 2: Functional Comparisons

Key Observations:

- Biological Activity : The target compound’s nitro and carboxylic acid groups may enable dual functionality (e.g., hydrogen bonding and electrophilic reactivity), unlike carboxamide derivatives .

- Stability : Trifluoropropyl-substituted pyrazoles exhibit higher thermal stability compared to aryl analogs due to strong C-F bonds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with a pyrazole core (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives) and introduce the nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

- Step 2 : Alkylate the pyrazole nitrogen with 3,3,3-trifluoropropyl bromide using a base like K₂CO₃ in DMF at 60–80°C for 12–24 hours .

- Step 3 : Hydrolyze the ester to the carboxylic acid using NaOH in aqueous ethanol (1:1 v/v) at reflux for 6–8 hours .

- Critical Factors : Monitor reaction progress via TLC or LC-MS to optimize intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : The trifluoropropyl group shows distinct CF₃ signals (δ ~110–120 ppm in ¹³C NMR). The pyrazole protons appear as singlet(s) near δ 7.5–8.5 ppm .

- LC-MS : Confirm molecular weight (C₈H₇F₃N₃O₄; theoretical [M+H]⁺ = 266.04) with <2 ppm mass accuracy .

- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O (~1700 cm⁻¹), and nitro group (~1520–1350 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Solubility :

- Polar solvents : Soluble in DMSO (>10 mM) and methanol (~5–10 mM).

- Aqueous buffers : Low solubility (≤1 mM at pH 7.4); use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .

- Stability :

- Store at –20°C in anhydrous conditions to prevent hydrolysis of the nitro or carboxylic acid groups. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the trifluoropropyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Mechanistic Insights :

- The electron-withdrawing CF₃ group deactivates the pyrazole ring, reducing electrophilic substitution at adjacent positions. However, the nitro group at C4 enhances electrophilic attack at C5 (e.g., halogenation) .

- Experimental Design : Perform kinetic studies using substituent-directed metalation (e.g., LDA/THF at –78°C) to map reactive sites. Compare with computational DFT calculations (e.g., Fukui indices) .

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., anti-proliferative vs. no activity)?

- Data Analysis Framework :

- Variable 1 : Cell line specificity (e.g., prostate vs. breast cancer). Test across multiple lines (PC3, LNCaP, MCF7) with standardized protocols (e.g., 72-hour MTT assay) .

- Variable 2 : Solubility artifacts. Use LC-MS to verify compound integrity in culture media .

- Variable 3 : Off-target effects. Perform kinome-wide profiling (e.g., KINOMEscan) to identify non-specific kinase interactions .

Q. Can this compound serve as a precursor for targeted drug delivery systems?

- Synthetic Modifications :

- Option 1 : Conjugate the carboxylic acid to polyethylene glycol (PEG) via EDC/NHS coupling for improved pharmacokinetics .

- Option 2 : Link to monoclonal antibodies (e.g., anti-PSMA for prostate cancer) using click chemistry (azide-alkyne cycloaddition) .

Q. What computational tools predict binding affinities of this compound to kinase targets (e.g., mTOR, p70S6K)?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.